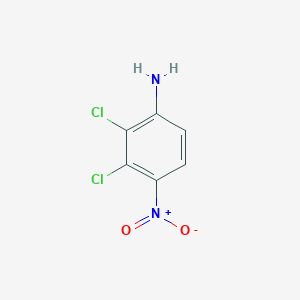

2,3-Dichloro-4-nitroaniline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,3-dichloro-4-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2N2O2/c7-5-3(9)1-2-4(6(5)8)10(11)12/h1-2H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOHXXTUGYSFUHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)Cl)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10388462 | |

| Record name | 2,3-dichloro-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10388462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1331-14-2, 69951-03-7 | |

| Record name | Benzenamine, ar,ar-dichloro-4-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001331142 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-dichloro-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10388462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2,3-Dichloro-4-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 2,3-Dichloro-4-nitroaniline, a key chemical intermediate in the synthesis of various organic compounds, including dyes, pigments, and potential pharmaceutical and agrochemical agents.[1][2] This document consolidates available data on its physical characteristics, spectral properties, and synthetic methodologies to serve as a valuable resource for laboratory and development professionals.

Core Chemical Properties and Physical Data

This compound is a chlorinated and nitrated derivative of aniline. Its chemical structure, featuring two chlorine atoms and a nitro group on the aniline ring, makes it a versatile precursor for a range of chemical syntheses. The precise arrangement of these substituents significantly influences its reactivity and physical properties.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₄Cl₂N₂O₂ | [3] |

| Molecular Weight | 207.01 g/mol | [3] |

| CAS Number | 69951-03-7 | [1][2] |

| Appearance | Yellow crystalline solid | [4] |

| Boiling Point | 367.4 °C at 760 mmHg | [4] |

| Density | 1.624 g/cm³ | [4] |

| Flash Point | 176 °C | [4] |

| Vapor Pressure | 1.37E-05 mmHg at 25°C | [4] |

| Refractive Index | 1.655 | [4] |

| Solubility | Soluble in alcohol, ether, and benzene; slightly soluble in water. | [4] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following table summarizes the key spectral data.

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Key Peaks / Data | Reference(s) |

| ¹H NMR | Spectral data for related compounds are available, but specific data for this compound is not readily published. | [5][6] |

| ¹³C NMR | Spectral data for related compounds are available, but specific data for this compound is not readily published. | [5][7] |

| Infrared (IR) | The FT-IR spectrum of the related compound 2-chloro-4-nitroaniline has been recorded and analyzed. Characteristic bands for the amino (N-H), nitro (N-O), and chloro (C-Cl) functional groups are expected. | [8] |

| Mass Spectrometry (MS) | The mass spectrum of the related compound 2-chloro-4-nitroaniline shows a molecular ion peak corresponding to its molecular weight. | [9] |

Experimental Protocols

The synthesis of this compound is most commonly achieved through the nitration of 2,3-dichloroaniline. Careful control of the reaction conditions is essential to ensure a high yield and purity of the final product.

Synthesis of this compound via Nitration of 2,3-Dichloroaniline

This protocol outlines a general procedure for the synthesis of this compound.

Materials:

-

2,3-Dichloroaniline

-

Concentrated Sulfuric Acid

-

Concentrated Nitric Acid

-

Ice

-

Water

-

Ethanol (for recrystallization)

Procedure:

-

In a flask equipped with a stirrer and a dropping funnel, dissolve 2,3-dichloroaniline in concentrated sulfuric acid. The mixture should be cooled in an ice bath to maintain a low temperature.

-

Slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the solution, ensuring the temperature does not rise significantly.

-

After the addition is complete, allow the reaction mixture to stir at a low temperature for a specified period to ensure complete nitration.

-

Carefully pour the reaction mixture onto crushed ice to precipitate the crude this compound.

-

Filter the precipitate and wash it thoroughly with cold water to remove any residual acid.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product.

Note: This is a generalized protocol. The specific quantities of reagents, reaction times, and temperatures should be optimized based on laboratory-scale experiments.[1][2]

Visualized Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and subsequent use of this compound as a chemical intermediate, for example, in the production of azo dyes.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C6H4Cl2N2O2 | CID 3013998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. 2-Chloro-4-nitroaniline(121-87-9) 13C NMR [m.chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. 2-Chloro-4-nitroaniline | C6H5ClN2O2 | CID 8492 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,3-Dichloro-4-nitroaniline (CAS: 69951-03-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,3-dichloro-4-nitroaniline, a halogenated nitroaromatic compound with potential applications in various fields of chemical and pharmaceutical research. Due to the limited availability of specific experimental data for this compound, this guide incorporates computed data and information from structurally related molecules to offer a thorough profile.

Chemical and Physical Properties

This compound is an organic compound characterized by a benzene ring substituted with two chlorine atoms, a nitro group, and an amino group.[1] These functional groups contribute to its chemical reactivity and potential biological activity.

Table 1: General and Computed Physicochemical Properties

| Property | Value | Source |

| CAS Number | 69951-03-7 | [2] |

| Molecular Formula | C₆H₄Cl₂N₂O₂ | [2] |

| Molecular Weight | 207.01 g/mol | [1][2] |

| IUPAC Name | This compound | [2] |

| Canonical SMILES | C1=CC(=C(C(=C1N)Cl)Cl)--INVALID-LINK--[O-] | [2] |

| InChI Key | BOHXXTUGYSFUHK-UHFFFAOYSA-N | [2] |

| XLogP3 | 2.3 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

| Rotatable Bond Count | 1 | [2] |

| Exact Mass | 205.964983 g/mol | [2] |

| Topological Polar Surface Area | 71.8 Ų | [2] |

| Heavy Atom Count | 12 | [2] |

| Density | 1.624 g/cm³ | [3] |

| Boiling Point (at 760 mmHg) | 367.4 °C | [3] |

| Flash Point | 176 °C | [3] |

| Refractive Index | 1.655 | [3] |

Note: Some physical properties are estimated or based on data for the general class of dichloro-4-nitroanilines.

Synthesis and Experimental Protocols

The primary synthetic route to this compound is the nitration of 2,3-dichloroaniline.[4] This electrophilic aromatic substitution reaction requires careful control of reaction conditions to ensure selective nitration at the C4 position, which is activated by the amino group and influenced by the directing effects of the two chlorine atoms.

Representative Synthesis Protocol: Nitration of a Dichloroaniline Derivative

Experimental Workflow: Synthesis of a Nitro-dichloroaniline

Caption: A logical workflow for the synthesis of this compound.

Materials:

-

2,3-Dichloroaniline

-

Acetic anhydride

-

Glacial acetic acid

-

Concentrated nitric acid

-

Concentrated sulfuric acid

-

Ethanol (for recrystallization)

Procedure:

-

Protection (Acetylation): 2,3-dichloroaniline is reacted with acetic anhydride in glacial acetic acid and heated to reflux to form N-(2,3-dichlorophenyl)acetamide. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Nitration: The protected acetanilide is dissolved in a suitable solvent and cooled in an ice bath. A pre-cooled nitrating mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise, maintaining a low temperature to control the reaction.

-

Deprotection (Hydrolysis): The nitrated acetanilide intermediate is subjected to acidic hydrolysis to remove the acetyl group and yield the crude this compound.

-

Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to obtain the final product.

Analytical Methods

The characterization of this compound can be performed using standard analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a suitable method for assessing the purity of the compound and for quantitative analysis. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water is commonly used for the separation of nitroaniline derivatives.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used for the identification and quantification of this compound. The mass spectrum will show a molecular ion peak corresponding to its molecular weight and characteristic fragmentation patterns.

-

Spectroscopy (NMR, IR):

-

¹H and ¹³C NMR spectroscopy are essential for structural elucidation. The chemical shifts and coupling constants of the aromatic protons and carbons will be indicative of the substitution pattern.

-

Infrared (IR) spectroscopy can confirm the presence of key functional groups, such as the N-H stretches of the amino group, and the symmetric and asymmetric stretches of the nitro group.

-

Potential Applications and Biological Activity

This compound serves as a versatile intermediate in the synthesis of more complex molecules.[1] Its potential applications span several industries:

-

Pharmaceuticals: It can be a building block for the synthesis of active pharmaceutical ingredients (APIs). The nitroaniline scaffold is present in a number of compounds with demonstrated biological activity.

-

Agrochemicals: The compound may be used in the development of new pesticides and herbicides.

-

Dyes and Pigments: The chromophoric nitro and auxochromic amino groups make it a candidate for use in the synthesis of azo dyes.[1]

Cytotoxicity and Potential Signaling Pathways

While specific studies on the biological activity and mechanism of action of this compound are limited, the cytotoxicity of related nitroaniline compounds has been investigated. The presence of electron-withdrawing groups like nitro and chloro substituents on the aniline ring is generally associated with increased cytotoxicity.[5]

The cytotoxic effects of nitroanilines are thought to be mediated through several mechanisms, including the generation of reactive oxygen species (ROS) upon metabolic reduction of the nitro group, leading to oxidative stress and subsequent cellular damage. This can trigger apoptotic pathways.

Hypothetical Signaling Pathway for Nitroaniline-Induced Cytotoxicity

Caption: A potential signaling pathway for nitroaniline-induced cytotoxicity.

Safety and Handling

Substituted nitroanilines should be handled with care, following standard laboratory safety procedures. They are generally considered to be toxic and may cause irritation upon contact with skin and eyes. Inhalation or ingestion should be avoided. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a chemical intermediate with significant potential for use in the synthesis of a wide range of valuable compounds in the pharmaceutical, agrochemical, and dye industries. While specific experimental data for this compound is not extensively documented, this guide provides a comprehensive overview based on available information and data from structurally similar molecules. Further research into its synthesis, characterization, and biological activity is warranted to fully explore its potential applications.

References

An In-depth Technical Guide on the Synthesis of 2,3-dichloro-4-nitroaniline from 2,3-dichloroaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2,3-dichloro-4-nitroaniline is a valuable building block in organic synthesis, primarily utilized as a precursor for the preparation of more complex molecules with potential biological activity. The introduction of a nitro group onto the aromatic ring of 2,3-dichloroaniline significantly alters its electronic properties, providing a handle for further functionalization, such as reduction to an amino group or nucleophilic aromatic substitution. The synthesis of this compound is a critical step in the discovery and development of new chemical entities in the pharmaceutical and agrochemical industries.

The most common method for the synthesis of this compound is the direct nitration of 2,3-dichloroaniline using a mixture of nitric acid and sulfuric acid. This electrophilic aromatic substitution reaction requires careful control of reaction conditions to ensure the desired regioselectivity and to minimize the formation of unwanted byproducts.

Reaction Mechanism and Regioselectivity

The nitration of 2,3-dichloroaniline proceeds via a classical electrophilic aromatic substitution mechanism. The key steps are:

-

Generation of the Nitronium Ion: In the presence of a strong acid like sulfuric acid, nitric acid is protonated and subsequently loses a water molecule to form the highly electrophilic nitronium ion (NO₂⁺).

-

Electrophilic Attack: The nitronium ion attacks the electron-rich aromatic ring of 2,3-dichloroaniline to form a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion.

-

Deprotonation: A weak base, typically water or the bisulfate ion, removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the final product.

The regioselectivity of the nitration of 2,3-dichloroaniline is governed by the directing effects of the substituents already present on the aromatic ring: the amino group (-NH₂) and the two chlorine atoms (-Cl).

-

Amino Group (-NH₂): Under the strongly acidic conditions of the nitration reaction, the amino group is protonated to form the anilinium ion (-NH₃⁺). This group is strongly deactivating and a meta-director.

-

Chlorine Atoms (-Cl): The chlorine atoms are deactivating due to their inductive electron-withdrawing effect, but they are ortho, para-directors due to the resonance donation of their lone pairs of electrons.

Considering these effects, the incoming nitro group is directed to the positions meta to the anilinium group and ortho or para to the chlorine atoms. In the case of 2,3-dichloroaniline, the potential positions for nitration are C4, C5, and C6. The formation of this compound as a major product suggests that the directing effect of the chlorine atom at the 2-position (directing to the 4-position) and the 3-position (directing to the 4-position, para to the 3-chloro) are significant.

Experimental Protocol (Generalized)

Disclaimer: The following is a generalized experimental protocol for the nitration of a substituted aniline and should be adapted and optimized for the specific synthesis of this compound. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 2,3-dichloroaniline | Reagent | e.g., Sigma-Aldrich |

| Concentrated Sulfuric Acid (98%) | ACS | e.g., Fisher Scientific |

| Fuming Nitric Acid (>90%) | ACS | e.g., Sigma-Aldrich |

| Crushed Ice | - | - |

| Sodium Bicarbonate (Saturated Solution) | Laboratory | - |

| Dichloromethane (DCM) | ACS | e.g., Fisher Scientific |

| Anhydrous Magnesium Sulfate | Laboratory | - |

| Ethanol | ACS | e.g., Fisher Scientific |

Procedure

-

Dissolution of Starting Material: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add 2,3-dichloroaniline to concentrated sulfuric acid while maintaining the temperature below 20°C with an ice-water bath. Stir the mixture until the aniline is completely dissolved.

-

Preparation of Nitrating Mixture: In a separate beaker, cool a mixture of concentrated sulfuric acid and fuming nitric acid to 0°C in an ice-salt bath.

-

Nitration Reaction: Add the cold nitrating mixture dropwise to the solution of 2,3-dichloroaniline in sulfuric acid, ensuring the internal temperature does not exceed 10°C. After the addition is complete, continue to stir the reaction mixture at 0-5°C for a specified time (e.g., 2-4 hours), monitoring the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. The crude product should precipitate out of the solution.

-

Neutralization and Extraction: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7. Extract the aqueous mixture with dichloromethane.

-

Drying and Solvent Removal: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

The crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield the pure product.

Data Presentation

The following table summarizes hypothetical quantitative data for the synthesis of this compound based on the generalized protocol. These values are for illustrative purposes and would need to be determined experimentally.

| Parameter | Value |

| Molar Ratio of 2,3-dichloroaniline:Nitric Acid:Sulfuric Acid | 1 : 1.1 : 5 |

| Reaction Temperature | 0-5 °C |

| Reaction Time | 3 hours |

| Yield of Crude Product | ~70-80% |

| Yield of Purified Product | ~60-70% |

| Melting Point | To be determined |

Characterization

The identity and purity of the synthesized this compound should be confirmed by various analytical techniques:

-

Thin Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the product.

-

Melting Point: A sharp melting point is indicative of a pure compound.

-

Spectroscopy:

-

¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the structure of the molecule by analyzing the chemical shifts, integration, and coupling constants of the protons.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify the number and types of carbon atoms in the molecule.

-

FTIR (Fourier-Transform Infrared Spectroscopy): To identify the functional groups present, such as the N-H and N-O stretching vibrations.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

Note: While ¹H NMR and ¹³C NMR data for the starting material, 2,3-dichloroaniline, are available in the literature, specific and verified spectral data for the product, this compound, were not found during the literature search for this guide.

Visualizations

Signaling Pathway (Reaction Pathway)

Caption: Reaction pathway for the nitration of 2,3-dichloroaniline.

Experimental Workflow

Spectroscopic and Analytical Profile of 2,3-Dichloro-4-nitroaniline: A Technical Guide

This technical guide provides a comprehensive overview of the expected spectroscopic data and analytical methodologies for the characterization of 2,3-Dichloro-4-nitroaniline. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the analytical profile of this compound. Due to the limited availability of published experimental spectra for this compound, this guide presents predicted data based on the compound's structure and established spectroscopic principles.

Data Presentation: Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data from key spectroscopic techniques for this compound.

Table 1: Predicted Infrared (IR) Spectroscopy Data

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Aniline) | 3300-3500 | Medium |

| Aromatic C-H Stretch | 3000-3100 | Medium |

| Asymmetric NO₂ Stretch | 1500-1550 | Strong |

| Symmetric NO₂ Stretch | 1335-1370 | Strong |

| Aromatic C=C Stretch | 1450-1600 | Medium-Strong |

| C-N Stretch | 1250-1350 | Medium |

| C-Cl Stretch | 600-800 | Strong |

Table 2: Predicted ¹H NMR Spectroscopy Data (in CDCl₃)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-5 | 6.8 - 7.2 | Doublet | 1H |

| H-6 | 7.8 - 8.2 | Doublet | 1H |

| -NH₂ | 4.0 - 5.5 | Broad Singlet | 2H |

Table 3: Predicted ¹³C NMR Spectroscopy Data (in CDCl₃)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-1 (C-NH₂) | 145 - 155 |

| C-2 (C-Cl) | 120 - 130 |

| C-3 (C-Cl) | 125 - 135 |

| C-4 (C-NO₂) | 135 - 145 |

| C-5 | 115 - 125 |

| C-6 | 125 - 135 |

Table 4: Predicted Mass Spectrometry Data

| Parameter | Expected Value (m/z) | Notes |

| Molecular Ion [M]⁺ | 206, 208, 210 | Due to the presence of two chlorine isotopes (³⁵Cl and ³⁷Cl), a characteristic isotopic pattern is expected. The peak at m/z 206 corresponds to the molecule with two ³⁵Cl atoms. |

| Key Fragments | [M-NO₂]⁺, [M-Cl]⁺ | Fragmentation patterns would likely involve the loss of the nitro group and chlorine atoms. |

Experimental Protocols

The following are detailed methodologies for the key experiments that would be cited for the spectroscopic analysis of this compound.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent such as isopropanol or ethanol, and allow it to dry completely.

-

Record a background spectrum of the empty ATR accessory.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum over a range of 4000-400 cm⁻¹.

-

Clean the ATR crystal and anvil thoroughly after the measurement.

Methodology (KBr Pellet):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Place the KBr pellet in the sample holder of the IR spectrometer.

-

Acquire the IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of atoms in this compound.

Methodology (¹H and ¹³C NMR):

-

Dissolve approximately 5-10 mg of this compound in a deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Place the NMR tube in the spectrometer's probe.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).

-

Acquire the ¹³C NMR spectrum, typically using a proton-decoupled pulse sequence to simplify the spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology (Electron Ionization - EI):

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

-

In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.

-

A detector records the abundance of each ion, generating a mass spectrum.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a synthesized organic compound like this compound.

Caption: Logical workflow for the synthesis, purification, and spectroscopic characterization of this compound.

An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 2,3-Dichloro-4-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2,3-dichloro-4-nitroaniline. Due to the limited availability of experimental spectral data for this specific compound in public databases, this document leverages established NMR prediction methodologies, substituent effect analysis, and comparative data from analogous structures to offer a comprehensive theoretical framework for its spectral characteristics. This guide is intended to assist researchers in the identification, characterization, and quality control of this compound and related compounds in a drug development context.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and coupling constants for this compound. These predictions are based on the additive effects of the chloro, nitro, and amino substituents on a benzene ring, with reference to data from similar compounds such as 2,3-dichloroaniline, 4-nitroaniline, and 3,4-dichloronitrobenzene. The predicted spectra are for a sample dissolved in a common NMR solvent such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-5 | 7.8 - 8.2 | Doublet (d) | 8.5 - 9.0 |

| H-6 | 6.8 - 7.2 | Doublet (d) | 8.5 - 9.0 |

| -NH₂ | 5.0 - 6.5 | Broad Singlet (br s) | - |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (C-NH₂) | 145 - 150 |

| C-2 (C-Cl) | 120 - 125 |

| C-3 (C-Cl) | 125 - 130 |

| C-4 (C-NO₂) | 138 - 143 |

| C-5 (CH) | 128 - 133 |

| C-6 (CH) | 115 - 120 |

Experimental Protocol for NMR Analysis

This section outlines a detailed methodology for the acquisition of ¹H and ¹³C NMR spectra of this compound.

2.1. Sample Preparation

-

Solvent Selection: Choose a suitable deuterated solvent in which the analyte is soluble. Common choices for aromatic amines include deuterochloroform (CDCl₃) and dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can influence the chemical shifts, particularly for the amine protons.

-

Concentration: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous by gentle vortexing or inversion.

2.2. NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.

-

Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C nuclei. Perform shimming on the sample to optimize the magnetic field homogeneity and obtain sharp, symmetrical peaks.

-

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: Approximately 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

Temperature: 298 K.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Spectral Width: Approximately 200-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096 scans, or more, to achieve an adequate signal-to-noise ratio.

-

Temperature: 298 K.

-

2.3. Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Peak Picking: Identify and list the chemical shifts of all peaks in both ¹H and ¹³C spectra.

Visualization of Analytical Workflow

The following diagrams illustrate the logical workflow for the NMR analysis and structure elucidation of this compound.

Caption: Workflow for NMR Analysis of this compound.

Caption: Logical Flow for Structure Elucidation from NMR Spectra.

Spectroscopic and Spectrometric Analysis of 2,3-Dichloro-4-nitroaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) and mass spectrometry (MS) characteristics of 2,3-dichloro-4-nitroaniline. It includes predicted spectroscopic data, detailed experimental protocols for data acquisition, and a general workflow for the analysis of this compound, which holds potential as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1]

Core Compound Properties

This compound is an organic compound with the chemical formula C₆H₄Cl₂N₂O₂.[1] Its structure consists of a benzene ring substituted with two chlorine atoms at the 2 and 3 positions, a nitro group at the 4 position, and an amino group at the 1 position.

| Property | Value | Source |

| Molecular Weight | 207.01 g/mol | PubChem[2] |

| Exact Mass | 205.9649828 Da | PubChem[2] |

| Chemical Formula | C₆H₄Cl₂N₂O₂ | Smolecule[1] |

| CAS Number | 69951-03-7 | PubChem[2] |

| IUPAC Name | This compound | PubChem[2] |

Predicted Infrared (IR) Spectroscopy Data

Infrared spectroscopy is a crucial technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is predicted to exhibit characteristic absorption bands corresponding to its various functional groups. The following table summarizes the expected vibrational modes and their approximate wavenumbers based on data for similar aromatic nitro compounds.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H (Amino group) | Symmetric and Asymmetric Stretching | 3300 - 3500 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| N-O (Nitro group) | Asymmetric Stretching | 1500 - 1570 |

| N-O (Nitro group) | Symmetric Stretching | 1300 - 1370 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

| C-N (Amino group) | Stretching | 1250 - 1350 |

| C-Cl (Chloro group) | Stretching | 600 - 800 |

| N-H (Amino group) | Bending | 1580 - 1650 |

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its structural elucidation. For this compound, electron impact (EI) ionization is a common method for analysis.

The molecular ion peak (M⁺) is expected to be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (approximately 207 m/z). Due to the presence of two chlorine atoms, this peak will exhibit a characteristic isotopic pattern (M, M+2, M+4) with relative intensities of approximately 9:6:1.

Fragmentation Pattern: The fragmentation of the molecular ion is anticipated to proceed through several key pathways, including the loss of the nitro group and chlorine atoms.

| Fragment Ion | Proposed Structure/Loss | Predicted m/z |

| [M - NO₂]⁺ | Loss of a nitro group | ~161 |

| [M - Cl]⁺ | Loss of a chlorine atom | ~172 |

| [M - NO₂ - Cl]⁺ | Loss of a nitro group and a chlorine atom | ~126 |

| [C₆H₄N]⁺ | Benzene ring with an amino group | ~90 |

Experimental Protocols

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of solid this compound to identify its functional groups.

Methodology: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

-

Sample Preparation: A small amount of solid this compound is placed directly onto the ATR crystal.

-

Instrument Setup:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Scan Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

-

Data Acquisition:

-

A background spectrum of the clean, empty ATR crystal is collected.

-

The sample is brought into contact with the crystal, and the sample spectrum is recorded.

-

The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the functional groups of this compound.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology: Electron Impact (EI) Mass Spectrometry

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS). The sample is vaporized in the ion source.

-

Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to lose an electron, forming a positively charged molecular ion (M⁺).

-

Fragmentation: The high energy of the ionization process causes the molecular ion to fragment into smaller, charged species.

-

Mass Analysis: The positively charged ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected by an electron multiplier or similar detector, which generates a signal proportional to the abundance of each ion.

-

Data Analysis: The mass spectrum is plotted as relative intensity versus m/z. The spectrum is analyzed to identify the molecular ion peak and the major fragment ions, which provides information about the structure of the molecule.

Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic and spectrometric analysis of a synthesized compound like this compound.

Caption: General workflow for the synthesis and analysis of this compound.

References

Solubility of 2,3-Dichloro-4-nitroaniline in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,3-Dichloro-4-nitroaniline in organic solvents. Due to the limited availability of direct quantitative data in peer-reviewed literature, this guide synthesizes information on its synthesis, provides a detailed experimental protocol for solubility determination based on established methods for analogous compounds, and offers a qualitative assessment of its expected solubility.

Core Concepts: Understanding Solubility

The solubility of a compound is a critical physicochemical property that influences its behavior in various applications, including chemical synthesis, purification, formulation, and biological assays. It is governed by the principle of "like dissolves like," where a solute's polarity and capacity for intermolecular interactions (such as hydrogen bonding and van der Waals forces) relative to the solvent determine the extent of dissolution.

This compound possesses a molecular structure with both polar (nitro and amino groups) and non-polar (dichlorinated benzene ring) characteristics. This amphiphilic nature suggests a varied solubility profile across different organic solvents. The presence of the nitro and amino groups allows for potential hydrogen bonding with protic solvents, while the chlorinated aromatic ring contributes to interactions with non-polar and polar aprotic solvents.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in a range of organic solvents at various temperatures is not extensively documented. However, based on the solubility of structurally similar compounds, such as other dichloronitroaniline isomers, a qualitative estimation can be made. It is anticipated that this compound exhibits moderate to good solubility in polar aprotic solvents and alcohols, and lower solubility in non-polar hydrocarbon solvents.

For precise and reliable data, experimental determination is essential. The following table is provided as a template for researchers to populate with experimentally determined solubility values.

| Solvent Classification | Solvent Name | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Notes |

| Polar Protic | Methanol | 25 | Data not available | Data not available | Expected to be soluble. |

| Ethanol | 25 | Data not available | Data not available | Expected to be soluble.[1] | |

| Isopropanol | 25 | Data not available | Data not available | ||

| Polar Aprotic | Acetone | 25 | Data not available | Data not available | |

| Ethyl Acetate | 25 | Data not available | Data not available | ||

| Acetonitrile | 25 | Data not available | Data not available | ||

| Dimethylformamide (DMF) | 25 | Data not available | Data not available | ||

| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | Data not available | ||

| Non-Polar | Toluene | 25 | Data not available | Data not available | |

| Hexane | 25 | Data not available | Data not available | Expected to have low solubility. | |

| Diethyl Ether | 25 | Data not available | Data not available | Expected to be soluble.[1] | |

| Halogenated | Dichloromethane | 25 | Data not available | Data not available | |

| Chloroform | 25 | Data not available | Data not available |

Synthesis of this compound

The synthesis of this compound is a critical process for obtaining the pure compound for solubility studies and other research applications. A common synthetic route involves a two-step process starting from 1,2,3-trichlorobenzene.

First, 1,2,3-trichlorobenzene undergoes nitration using a mixture of nitric acid and sulfuric acid to produce 2,3,4-trichloronitrobenzene. Subsequently, the 2,3,4-trichloronitrobenzene is subjected to an ammonolysis reaction with aqueous ammonia in an organic solvent at elevated temperatures (120-150 °C) to yield the final product, this compound.

Experimental Protocol for Solubility Determination

The following protocol details the isothermal shake-flask method, a reliable and widely used technique for determining the solubility of a solid compound in a liquid solvent. This method can be readily applied to determine the solubility of this compound.

1. Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

2. Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Add a known volume of each selected solvent to the respective vials.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed at the constant temperature for at least 2 hours to permit the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed/cooled pipette to match the equilibrium temperature.

-

Immediately filter the supernatant through a syringe filter into a clean, pre-weighed volumetric flask to remove any undissolved microparticles.

-

Dilute the filtered solution with the same solvent to a concentration within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Analyze the standard solutions using a calibrated HPLC or UV-Vis spectrophotometer to generate a calibration curve.

-

Analyze the diluted sample solutions under the same conditions.

-

-

Calculation of Solubility:

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Express the solubility in desired units (e.g., g/100 mL, mol/L).

-

Conclusion

While direct quantitative solubility data for this compound remains a gap in the scientific literature, this guide provides a foundational understanding of its expected behavior and a robust experimental framework for its determination. The synthesis and solubility determination protocols outlined herein will enable researchers to generate accurate and reproducible data, which is indispensable for the advancement of research and development involving this compound. It is recommended that solubility be determined across a range of temperatures to fully characterize its thermodynamic properties.

References

An In-Depth Technical Guide to the Molecular Structure and Conformation of 2,3-Dichloro-4-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular structure and conformation of 2,3-dichloro-4-nitroaniline, a key chemical intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2] Due to the limited availability of experimental crystallographic data for this specific molecule, this report integrates available spectroscopic information with computational modeling to offer a detailed understanding of its structural and electronic properties.

Introduction

This compound (C₆H₄Cl₂N₂O₂) is an aromatic compound characterized by a benzene ring substituted with two chlorine atoms at positions 2 and 3, a nitro group at position 4, and an amino group at position 1.[2] Its molecular weight is 207.01 g/mol , and its CAS number is 69951-03-7.[2] The arrangement of these substituents significantly influences the molecule's electronic distribution, reactivity, and intermolecular interactions, making a thorough understanding of its structure and conformation crucial for its application in chemical synthesis and drug design.

Synthesis and Characterization

The primary synthetic route to this compound involves the nitration of 2,3-dichloroaniline.[1][2] This electrophilic aromatic substitution reaction requires careful control of reaction conditions to achieve high yield and purity.

Experimental Protocol: Synthesis of this compound

The following protocol is a generalized procedure based on standard nitration reactions of substituted anilines.

Materials:

-

2,3-dichloroaniline

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃, 70%)

-

Ice

-

Sodium Bicarbonate (NaHCO₃) solution

-

Ethanol or Methanol for recrystallization

Procedure:

-

In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,3-dichloroaniline in concentrated sulfuric acid at 0-5 °C in an ice bath.

-

Slowly add a nitrating mixture (a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid) dropwise to the solution while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.

-

Pour the reaction mixture onto crushed ice and neutralize it carefully with a saturated sodium bicarbonate solution until the product precipitates.

-

Filter the crude product, wash it with cold water, and dry it.

-

Recrystallize the crude product from ethanol or methanol to obtain pure this compound.

Logical Workflow for Synthesis:

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. A known spectrum for this compound is available in the PubChem database.

Table 1: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C1 (C-NH₂) | 145.2 |

| C2 (C-Cl) | 120.5 |

| C3 (C-Cl) | 133.0 |

| C4 (C-NO₂) | 138.1 |

| C5 | 126.3 |

| C6 | 118.9 |

Note: Predicted values are based on computational models and may vary slightly from experimental results.

Infrared (IR) Spectroscopy

The IR spectrum reveals the functional groups present in the molecule. The characteristic vibrational frequencies for this compound are predicted based on the analysis of similar nitroaniline compounds.[1][3]

Table 2: Predicted IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Amino) | Symmetric & Asymmetric Stretching | 3300 - 3500 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C=C (Aromatic) | Stretching | 1550 - 1650 |

| N-O (Nitro) | Asymmetric & Symmetric Stretching | 1500 - 1570 and 1300 - 1370 |

| C-Cl | Stretching | 600 - 800 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern. For this compound, the mass spectrum is expected to show a characteristic isotopic pattern for a molecule containing two chlorine atoms. The molecular ion peak (M⁺) would be observed, along with M+2 and M+4 peaks with relative intensities determined by the natural abundance of ³⁵Cl and ³⁷Cl isotopes.[4][5]

Expected Fragmentation Pathway:

Molecular Structure and Conformation

In the absence of experimental single-crystal X-ray diffraction data, the molecular structure and conformation of this compound have been investigated using computational methods.

Computational Methodology

Geometry optimization and conformational analysis were performed using Density Functional Theory (DFT) calculations. These computational approaches provide insights into bond lengths, bond angles, and dihedral angles, which define the three-dimensional shape of the molecule.

Predicted Molecular Geometry

The benzene ring is expected to be nearly planar. However, steric hindrance between the adjacent chlorine atoms at positions 2 and 3, and between the chloro and amino/nitro groups, may cause slight deviations from planarity. The amino and nitro groups are also likely to be slightly twisted out of the plane of the benzene ring.

Table 3: Predicted Bond Lengths and Angles (Computational Data)

| Parameter | Value | Parameter | Value |

|---|---|---|---|

| Bond Lengths (Å) | **Bond Angles (°) ** | ||

| C1-N(H₂) | ~1.38 | C2-C1-C6 | ~119 |

| C4-N(O₂) | ~1.48 | C1-C2-C3 | ~121 |

| C2-Cl | ~1.74 | C2-C3-C4 | ~120 |

| C3-Cl | ~1.74 | C3-C4-C5 | ~119 |

| N-O | ~1.23 | C1-N-H | ~118 |

| | | O-N-O | ~124 |

Conformational Analysis

Rotation around the C-N bonds of the amino and nitro groups is a key conformational feature. The energy barrier for rotation of the nitro group is generally higher than that for the amino group due to its larger size and potential for resonance stabilization. The preferred conformation will be a balance between steric repulsion and electronic effects, such as the formation of intramolecular hydrogen bonds between the amino protons and an oxygen atom of the nitro group or a chlorine atom, although the latter is less likely.

Conformational Energy Profile:

Conclusion

This technical guide has provided a detailed overview of the molecular structure, conformation, synthesis, and spectroscopic characterization of this compound. While a complete experimental dataset is not yet available, the combination of existing spectroscopic data and computational modeling offers a robust framework for understanding the properties of this important chemical intermediate. The provided protocols and data will be valuable for researchers and professionals working with this compound in the fields of medicinal chemistry, materials science, and synthetic organic chemistry. Further experimental studies, particularly single-crystal X-ray diffraction, would be beneficial to validate and refine the computational models presented here.

References

The Synthetic Versatility of 2,3-Dichloro-4-nitroaniline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2,3-Dichloro-4-nitroaniline is a valuable and versatile intermediate in organic synthesis, serving as a key building block for a variety of heterocyclic compounds and azo dyes. Its unique substitution pattern, featuring two chlorine atoms, a nitro group, and an amino group on a benzene ring, offers multiple reactive sites for a diverse range of chemical transformations. This technical guide explores the potential applications of this compound in the synthesis of benzimidazoles, azo dyes, and products of nucleophilic aromatic substitution, providing detailed experimental protocols and insights for researchers in drug discovery and materials science.

Core Applications and Synthetic Pathways

The reactivity of this compound is primarily governed by three key features:

-

The ortho-phenylenediamine precursor: The nitro and amino groups are positioned to facilitate the synthesis of benzimidazoles through reductive cyclization.

-

The diazotizable amino group: The primary aromatic amine can be readily converted to a diazonium salt, which can then be coupled with various aromatic compounds to form a wide range of azo dyes.

-

Activated chlorine atoms: The electron-withdrawing nitro group activates the chlorine atoms towards nucleophilic aromatic substitution (SNAr), allowing for the introduction of a variety of functional groups.

The following sections provide a detailed exploration of these synthetic applications, including experimental protocols and representative data.

Synthesis of 5,6-Dichlorobenzimidazoles

The ortho-nitroamino functionality of this compound makes it an ideal precursor for the synthesis of 5,6-dichlorobenzimidazoles, a scaffold found in numerous biologically active compounds. The general approach involves the reduction of the nitro group to an amine, followed by cyclization with a suitable one-carbon synthon.

A common and efficient method for this transformation is a one-pot reductive cyclization using a reducing agent in the presence of an aldehyde or a carboxylic acid derivative. For instance, the reaction with formic acid can directly yield 5,6-dichlorobenzimidazole.

Caption: Synthesis of 5,6-Dichlorobenzimidazole.

Experimental Protocol: Reductive Cyclization with Formic Acid

This protocol is a representative procedure for the synthesis of 5,6-dichlorobenzimidazole from this compound.

Materials:

-

This compound

-

Iron powder

-

Concentrated Hydrochloric Acid (HCl)

-

Formic Acid (HCOOH)

-

Ethanol

-

Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl acetate

Procedure:

-

In a round-bottom flask, suspend this compound (1.0 eq.) in a mixture of ethanol and water.

-

Add iron powder (3.0-5.0 eq.) and a catalytic amount of concentrated HCl.

-

Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and filter off the iron residues.

-

To the filtrate, add formic acid (1.5-2.0 eq.) and heat the mixture to reflux for an additional 2-4 hours.

-

After cooling, neutralize the mixture with a saturated sodium bicarbonate solution.

-

Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Quantitative Data for Analogous Reductive Cyclizations:

The following table summarizes yields for the synthesis of benzimidazoles from related o-nitroanilines, providing a reference for expected outcomes.

| o-Nitroaniline Derivative | Reagents | Product | Yield (%) | Reference |

| 2-Nitroaniline | Zn, NaHSO₃, Benzaldehyde | 2-Phenyl-1H-benzo[d]imidazole | 90 | [1] |

| 4-Chloro-2-nitroaniline | Fe, HCOOH | 5-Chloro-1H-benzo[d]imidazole | High | [2] |

| 4-Methyl-2-nitroaniline | Na₂S₂O₄, p-Tolualdehyde | 5-Methyl-2-(p-tolyl)-1H-benzo[d]imidazole | 85 | [3] |

Synthesis of Azo Dyes

The primary amino group of this compound can be readily diazotized and coupled with electron-rich aromatic compounds to produce a variety of azo dyes. The resulting dyes, containing the 2,3-dichloro-4-nitrophenylazo moiety, are of interest for their chromophoric properties and potential applications in textiles and as pigments.

Caption: General workflow for azo dye synthesis.

Experimental Protocol: Diazotization and Coupling with β-Naphthol

This protocol details a representative synthesis of an azo dye from this compound and β-naphthol.

Materials:

-

This compound

-

Sodium Nitrite (NaNO₂)

-

Concentrated Hydrochloric Acid (HCl)

-

β-Naphthol

-

Sodium Hydroxide (NaOH)

-

Ice

Procedure:

Part A: Diazotization

-

Suspend this compound (1.0 eq.) in a mixture of concentrated HCl and water.

-

Cool the suspension to 0-5 °C in an ice bath with vigorous stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq.) dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for 15-30 minutes before use.

Part B: Azo Coupling

-

In a separate beaker, dissolve β-naphthol (1.0 eq.) in an aqueous solution of sodium hydroxide.

-

Cool this solution to 0-5 °C in an ice bath.

-

Slowly add the cold diazonium salt solution from Part A to the β-naphthol solution with constant stirring.

-

A brightly colored precipitate should form immediately.

-

Continue stirring the mixture in the ice bath for 30 minutes to ensure complete coupling.

-

Collect the azo dye precipitate by vacuum filtration, wash thoroughly with cold water, and dry.

Quantitative Data for Analogous Azo Dye Syntheses:

The following table presents yields for azo dyes synthesized from similar nitroanilines.

| Aniline Derivative | Coupling Component | Yield (%) | Reference |

| 4-Nitroaniline | Salicylic Acid | - | |

| 4-Nitroaniline | Catechol | - | |

| 4-Nitroaniline | 2-Naphthol | - |

Note: Specific yield data for the direct analogues was not available in the provided search results, but the synthesis is a standard and generally high-yielding reaction.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the aromatic ring in this compound, due to the strongly electron-withdrawing nitro group, facilitates nucleophilic aromatic substitution of the chlorine atoms. This allows for the introduction of a wide range of nucleophiles, such as alkoxides, amines, and thiolates, to further functionalize the molecule. The position of substitution (at C-2 or C-3) will depend on the specific reaction conditions and the nature of the nucleophile.

Caption: Nucleophilic Aromatic Substitution (SNAr).

Experimental Protocol: Substitution with Sodium Methoxide (Illustrative)

This is a generalized procedure for the substitution of a chlorine atom with a methoxy group, based on common SNAr reaction conditions.

Materials:

-

This compound

-

Sodium Methoxide (NaOMe)

-

Methanol (MeOH) or a polar aprotic solvent (e.g., DMF, DMSO)

-

Ammonium Chloride (NH₄Cl) solution

Procedure:

-

Dissolve this compound (1.0 eq.) in a suitable solvent like methanol or DMF in a round-bottom flask.

-

Add sodium methoxide (1.1-1.5 eq.) to the solution.

-

Heat the reaction mixture to a temperature between 60-100 °C and monitor the progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the product by column chromatography or recrystallization.

Quantitative Data for Analogous SNAr Reactions:

The following table provides data for SNAr reactions on a related dichloronitrobenzene, which can serve as a reference for the reactivity of this compound.

| Substrate | Nucleophile | Product | Yield (%) | Reference |

| 3,4-Dichloronitrobenzene | Sodium Methoxide | 2-Chloro-1-methoxy-4-nitrobenzene | - | [4] |

| 1-Fluoro-4-nitrobenzene | N,N,N',N'-Tetraethyldiethylenetriamine | 4-Nitro-N,N-bis[2-(N',N'-diethylamino)ethyl]aniline | - | [5] |

Note: Specific yield data for the direct analogues was not available in the provided search results.

Conclusion

This compound is a highly functionalized building block with significant potential in organic synthesis. Its ability to serve as a precursor for benzimidazoles, a component in azo dye synthesis, and a substrate for nucleophilic aromatic substitution makes it a valuable tool for chemists in academia and industry. The experimental protocols and data presented in this guide provide a foundation for further exploration and application of this versatile intermediate in the development of novel pharmaceuticals, agrochemicals, and materials. Researchers are encouraged to adapt and optimize these methods to suit their specific synthetic goals.

References

- 1. Effective Synthesis of 4-Quinolones by Reductive Cyclization of 2′-Nitrochalcones Using Formic Acid as a CO Surrogate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cuhk.edu.hk [cuhk.edu.hk]

- 3. cpb-us-e2.wpmucdn.com [cpb-us-e2.wpmucdn.com]

- 4. Solved Calculate the theoretical yield and the percent yield | Chegg.com [chegg.com]

- 5. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of Azo Dyes Using 2,3-Dichloro-4-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the synthesis of azo dyes using 2,3-dichloro-4-nitroaniline as the diazo component. This precursor is of significant interest in the synthesis of disperse dyes for synthetic fibers and potentially for the development of compounds with biological activity. The presence of two chlorine atoms and a nitro group on the aniline ring can impart specific properties to the resulting dyes, such as altered shades, improved light fastness, and different biological activities.

Introduction

Azo dyes are the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (–N=N–). The synthesis of azo dyes is a well-established two-step process involving:

-

Diazotization: The conversion of a primary aromatic amine, in this case, this compound, into a diazonium salt using nitrous acid at low temperatures.

-

Azo Coupling: The reaction of the diazonium salt with a coupling component, which is typically an electron-rich aromatic compound such as a phenol, naphthol, or an aromatic amine.

The final color and properties of the azo dye are determined by the chemical structures of both the diazo component and the coupling component. The chloro and nitro substituents on the this compound molecule are strong electron-withdrawing groups, which can significantly influence the electronic properties and reactivity of the resulting diazonium salt and the spectral properties of the final dye.

Applications

Azo dyes derived from this compound are primarily used as disperse dyes for coloring hydrophobic synthetic fibers like polyester, nylon, and cellulose acetate. The specific properties endowed by the dichloronitro substitution pattern can lead to dyes with high tinctorial strength and good fastness properties. Beyond textiles, substituted azo compounds are also explored in various fields, including:

-

Drug Development: Azo compounds have been investigated for their potential as antibacterial, antifungal, and anticancer agents.

-

Organic Electronics: Certain azo dyes exhibit interesting photophysical properties that make them candidates for use in organic electronic devices.

-

Indicators and Pigments: The chromophoric nature of azo dyes makes them suitable for use as pH indicators and pigments in various applications.

Experimental Protocols

The following protocols provide a general methodology for the synthesis of azo dyes from this compound. It is crucial to perform these reactions in a well-ventilated fume hood and with appropriate personal protective equipment, as the reagents can be toxic and the diazonium intermediate is unstable at elevated temperatures.

Protocol 1: Diazotization of this compound

This protocol describes the formation of the diazonium salt of this compound. The diazonium salt is highly reactive and is typically prepared in situ and used immediately in the subsequent coupling reaction.

Materials:

-

This compound

-

Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (NaNO₂)

-

Distilled Water

-

Ice

Procedure:

-

In a beaker, suspend this compound (1.0 equivalent) in a mixture of concentrated hydrochloric acid (2.5-3.0 equivalents) and water.

-

Cool the suspension to 0-5 °C in an ice-salt bath with continuous stirring. It is critical to maintain this low temperature to prevent the decomposition of the diazonium salt.

-

In a separate beaker, prepare a solution of sodium nitrite (1.0-1.1 equivalents) in a minimal amount of cold distilled water.

-

Slowly add the sodium nitrite solution dropwise to the cold, stirred suspension of the amine. Maintain the temperature below 5 °C throughout the addition.

-

After the complete addition of the sodium nitrite solution, continue to stir the mixture at 0-5 °C for an additional 30 minutes to ensure the diazotization is complete.

-

The completion of the diazotization can be tested by placing a drop of the reaction mixture on starch-iodide paper. A blue-black color indicates the presence of excess nitrous acid, which is desirable for a complete reaction. Any significant excess of nitrous acid can be quenched by the addition of a small amount of urea or sulfamic acid until the starch-iodide test is negative or only faintly positive.

-

The resulting cold diazonium salt solution is now ready for the coupling reaction.

Protocol 2: Azo Coupling Reaction

This protocol outlines the general procedure for the coupling of the diazonium salt with a suitable aromatic coupling component. The pH of the reaction is a critical parameter that depends on the nature of the coupling component.

Materials:

-

Cold diazonium salt solution from Protocol 1

-

Coupling component (e.g., N,N-diethylaniline, 2-naphthol)

-

Sodium Hydroxide (NaOH) solution (for phenolic coupling components)

-

Sodium Acetate or a suitable buffer (for amine coupling components)

-

Appropriate solvent for the coupling component

Procedure:

-

In a separate beaker, dissolve the coupling component (1.0 equivalent) in a suitable solvent.

-

For phenolic coupling components (e.g., 2-naphthol), dissolve them in an aqueous alkaline solution (e.g., 10% NaOH).

-

For aromatic amine coupling components (e.g., N,N-diethylaniline), dissolve them in a weakly acidic solution (e.g., dilute acetic acid).

-

-

Cool the solution of the coupling component to 0-5 °C in an ice bath with vigorous stirring.

-

Slowly add the cold diazonium salt solution (from Protocol 1) to the cold solution of the coupling component.

-

Maintain the appropriate pH during the addition:

-

For phenols and naphthols , the pH should be maintained in the alkaline range (pH 8-10) by the controlled addition of NaOH solution.

-

For aromatic amines , the reaction is typically carried out in a weakly acidic to neutral medium (pH 4-7), which can be maintained using sodium acetate.

-

-

A colored precipitate of the azo dye should form. Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure the completion of the coupling reaction.

-

Collect the precipitated dye by vacuum filtration.

-

Wash the crude dye with cold water to remove any unreacted salts and acids.

-

The crude dye can be further purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid, or DMF) to obtain a product of higher purity.

Data Presentation

The following tables summarize representative quantitative data for azo dyes synthesized from substituted anilines. The exact values for dyes derived from this compound would need to be determined experimentally.

Table 1: Representative Reaction Parameters and Yields

| Parameter | Dye 1 (Coupled with N,N-diethylaniline) | Dye 2 (Coupled with 2-Naphthol) |

| Starting Material | This compound | This compound |

| Coupling Component | N,N-diethylaniline | 2-Naphthol |

| Reaction Time | 2-3 hours | 2-3 hours |

| Reaction Temperature | 0-5 °C | 0-5 °C |

| Typical Crude Yield (%) | 80-90% | 85-95% |

| Typical Purified Yield (%) | 70-85% | 75-90% |

| Appearance | Red to Violet Powder | Orange to Red Powder |

Table 2: Representative Spectroscopic and Fastness Properties

| Property | Dye 1 (Coupled with N,N-diethylaniline) | Dye 2 (Coupled with 2-Naphthol) |

| λmax (nm) in DMF | 500 - 550 | 450 - 500 |

| Molar Extinction Coefficient (ε) | High | High |

| Light Fastness (Blue Scale) | 4-5 (Good) | 4-5 (Good) |

| Wash Fastness (Grey Scale) | 4 (Good) | 4 (Good) |

| Rubbing Fastness (Grey Scale) | 3-4 (Moderate to Good) | 3-4 (Moderate to Good) |

Note: Fastness properties are rated on a scale of 1 to 8 for light fastness (where 8 is the best) and 1 to 5 for wash and rubbing fastness (where 5 is the best).

Visualizations

The following diagrams illustrate the general workflow and key relationships in the synthesis of azo dyes from this compound.

Application Notes and Protocols for the Diazotization of 2,3-Dichloro-4-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diazotization is a fundamental process in organic synthesis, particularly in the creation of azo compounds, which are pivotal in the dye and pigment industries. The reaction involves the conversion of a primary aromatic amine to a diazonium salt. This protocol details the diazotization of 2,3-dichloro-4-nitroaniline, a versatile intermediate. The resulting diazonium salt is highly reactive and serves as a precursor for introducing a variety of functional groups into the aromatic ring, a critical step in the synthesis of novel therapeutic agents and other complex organic molecules. Diazonium salts are typically unstable and are generally prepared in situ for immediate use in subsequent reactions, such as azo coupling or Sandmeyer reactions.[1][2][3] The presence of electron-withdrawing groups, such as the nitro and chloro substituents on the aniline ring, can affect the nucleophilicity of the amino group and may require specific reaction conditions for efficient diazotization.[4]

Applications in Drug Development and Synthesis

The diazonium salt of this compound is a valuable intermediate for the synthesis of a wide array of organic compounds.[3] Its utility stems from the diazonium group's ability to be replaced by various substituents, including halogens, cyano, hydroxyl, and nitro groups, which is a common strategy in medicinal chemistry to generate libraries of compounds for structure-activity relationship (SAR) studies.[3][4] Furthermore, diazonium salts are key precursors in the synthesis of azo dyes, some of which have been investigated for their biological activities.[1][2]

Experimental Protocol: Diazotization of this compound

This protocol is based on established methodologies for the diazotization of analogous aromatic amines.[1][5] It is crucial to maintain a low temperature throughout the reaction to prevent the decomposition of the unstable diazonium salt.[1][3]

Materials:

-

This compound

-

Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (NaNO₂)

-

Distilled Water

-

Ice

-

Urea or Sulfamic Acid (for quenching excess nitrous acid)

-

Starch-iodide paper

Procedure:

-

Preparation of the Amine Suspension: In a beaker or round-bottom flask equipped with a magnetic stirrer, suspend 1.0 equivalent of this compound in a mixture of 2.5-3.0 equivalents of concentrated hydrochloric acid and water. The volume of water should be sufficient to create a stirrable slurry.

-

Cooling: Place the reaction vessel in an ice-salt bath and cool the suspension to 0-5 °C with constant stirring. It is critical to maintain this temperature range throughout the entire procedure.[1]

-

Preparation of Sodium Nitrite Solution: In a separate beaker, dissolve 1.0-1.1 equivalents of sodium nitrite in a minimal amount of cold distilled water.

-

Addition of Sodium Nitrite: Add the sodium nitrite solution dropwise to the cold, stirred suspension of this compound. The rate of addition should be carefully controlled to ensure the temperature does not rise above 5 °C.[1]

-

Reaction Monitoring: Continue stirring the mixture at 0-5 °C for an additional 30-60 minutes after the addition of sodium nitrite is complete to ensure the diazotization reaction goes to completion.[1]

-

Confirmation of Diazotization: The completion of the diazotization can be confirmed by testing for the presence of excess nitrous acid. A drop of the reaction mixture is streaked on starch-iodide paper; a blue-black color indicates the presence of excess nitrous acid, signifying the end of the reaction.[1]

-

Quenching Excess Nitrous Acid (Optional): If a slight excess of nitrous acid is undesirable for the subsequent reaction, it can be quenched by the careful addition of a small amount of urea or sulfamic acid until the starch-iodide test is negative.

-

Immediate Use: The resulting solution containing the this compound diazonium salt is unstable and should be used immediately in the subsequent coupling or substitution reaction.[1][4]

Quantitative Data Summary

The following table summarizes typical reaction parameters for diazotization reactions of similar substituted nitroanilines, which can serve as a guideline for the diazotization of this compound.

| Parameter | Value/Range | Source Compound | Reference |

| Temperature | 0-5 °C | N-(2-chloroethyl)-4-nitroaniline | [1] |

| -5 to 20 °C | o-chloro-p-nitroaniline | [5] | |

| Acid (Molar Equiv.) | 2.5 - 3.0 | N-(2-chloroethyl)-4-nitroaniline | [1] |

| Sodium Nitrite (Molar Equiv.) | 1.0 - 1.1 | N-(2-chloroethyl)-4-nitroaniline | [1] |

| 1.0 - 1.3 | o-chloro-p-nitroaniline | [5] | |

| Reaction Time | 30 - 60 minutes (post-addition) | N-(2-chloroethyl)-4-nitroaniline | [1] |

| 1 - 8 hours | o-chloro-p-nitroaniline | [5] |

Experimental Workflow Diagram

Caption: Workflow for the diazotization of this compound.

References

Application Notes and Protocols: 2,3-Dichloro-4-nitroaniline as a Versatile Precursor for Heterocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 2,3-dichloro-4-nitroaniline in the synthesis of a variety of heterocyclic compounds, which are pivotal scaffolds in medicinal chemistry and materials science.

Introduction